1-Bromo-1-(3-(bromomethyl)-4-(methylthio)phenyl)propan-2-one
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Overview
Description
1-Bromo-1-(3-(bromomethyl)-4-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C11H12Br2OS. This compound is characterized by the presence of bromine and methylthio groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-Bromo-1-(3-(bromomethyl)-4-(methylthio)phenyl)propan-2-one typically involves the bromination of 1-(3-(bromomethyl)-4-(methylthio)phenyl)propan-2-one. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the desired position on the phenyl ring .
Chemical Reactions Analysis
1-Bromo-1-(3-(bromomethyl)-4-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include bromine, N-bromosuccinimide, hydrogen peroxide, m-chloroperbenzoic acid, sodium borohydride, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Bromo-1-(3-(bromomethyl)-4-(methylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive bromine atoms.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(3-(bromomethyl)-4-(methylthio)phenyl)propan-2-one involves the reactivity of its bromine atoms and the carbonyl group. The bromine atoms can participate in nucleophilic substitution reactions, leading to the formation of new carbon-bromine or carbon-heteroatom bonds. The carbonyl group can undergo nucleophilic addition reactions, resulting in the formation of alcohols or other derivatives. These reactions are facilitated by the electron-withdrawing effects of the bromine and carbonyl groups, which increase the electrophilicity of the compound .
Comparison with Similar Compounds
Similar compounds to 1-Bromo-1-(3-(bromomethyl)-4-(methylthio)phenyl)propan-2-one include:
1-Bromo-1-(3-(bromomethyl)-2-(methylthio)phenyl)propan-2-one: This compound has a similar structure but with the bromomethyl group at a different position on the phenyl ring.
1-Bromo-1-(3-(chloromethyl)-4-(methylthio)phenyl)propan-2-one: This compound has a chloromethyl group instead of a bromomethyl group.
1-Bromo-1-(3-(bromomethyl)-4-(methylsulfonyl)phenyl)propan-2-one: This compound has a methylsulfonyl group instead of a methylthio group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and methylthio groups, which confer distinct reactivity and properties .
Properties
Molecular Formula |
C11H12Br2OS |
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Molecular Weight |
352.09 g/mol |
IUPAC Name |
1-bromo-1-[3-(bromomethyl)-4-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H12Br2OS/c1-7(14)11(13)8-3-4-10(15-2)9(5-8)6-12/h3-5,11H,6H2,1-2H3 |
InChI Key |
MCOUYNXZRNFRTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)SC)CBr)Br |
Origin of Product |
United States |
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